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Compound of Interest

Compound Name: Benzaldehyde, 3-(4-pyrimidinyl)-

Cat. No.: B13392083

Get Quote

CAS Registry Number: 210115-38-1[1]

Executive Summary
Benzaldehyde, 3-(4-pyrimidinyl)- (CAS: 210115-38-1) is a critical heterocyclic building block

utilized primarily in the synthesis of kinase inhibitors and biaryl-based functional materials.[1]

Structurally, it consists of a pyrimidine ring attached at the C4 position to the C3 (meta) position

of a benzaldehyde moiety. This specific regioisomer offers unique electronic properties

compared to its pyridin-4-yl or pyrimidin-5-yl analogs, serving as an electrophilic scaffold for

Knoevenagel condensations or reductive aminations in late-stage drug diversification.

This guide details the physicochemical profile, validated synthetic routes, and handling

protocols for researchers integrating this moiety into medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile[2][3][4]
[5]
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Parameter Technical Specification

CAS Number 210115-38-1

IUPAC Name 3-(Pyrimidin-4-yl)benzaldehyde

Molecular Formula C₁₁H₈N₂O

Molecular Weight 184.19 g/mol

SMILES O=Cc1cccc(c1)-c2ncncc2

InChI Key
Calculated:[1][2] QZJHTSOWXQWJHE-

UHFFFAOYSA-N

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, DCM; Sparingly soluble

in water

Electronic Character

Electron-deficient pyrimidine ring induces strong

dipole; aldehyde is deactivated relative to

unsubstituted benzaldehyde.

Synthetic Methodology: The "Gold Standard"
Protocol
While various routes exist (e.g., Stille coupling), the Suzuki-Miyaura Cross-Coupling is the

industry-standard method for synthesizing 3-(4-pyrimidinyl)benzaldehyde. This preference

stems from the instability of pyrimidinyl-4-boronic acids (prone to protodeboronation).

Therefore, the optimal disconnection utilizes 3-formylphenylboronic acid and 4-

chloropyrimidine.

Mechanistic Rationale
The 4-position of pyrimidine is sufficiently electron-deficient to undergo oxidative addition with

Pd(0) catalysts, even with a chloride leaving group. However, 4-bromopyrimidine or 4-

iodopyrimidine will react faster at lower temperatures. We employ a Pd(PPh₃)₄ or Pd(dppf)Cl₂

system to ensure robust turnover.
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Validated Experimental Protocol
Reaction Scale: 10 mmol Yield Target: 75–85%

Reagents:

4-Chloropyrimidine (1.1 equiv)

3-Formylphenylboronic acid (1.0 equiv)

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

Inerting: Charge a round-bottom flask with 4-chloropyrimidine (1.26 g, 11 mmol), 3-

formylphenylboronic acid (1.50 g, 10 mmol), and Pd(PPh₃)₄ (580 mg, 0.5 mmol). Evacuate

and backfill with Argon (3x).

Solvation: Add degassed 1,4-Dioxane (50 mL). Stir until solids are dispersed.

Activation: Add degassed 2.0 M Na₂CO₃ (12.5 mL) via syringe. The mixture will turn

biphasic.

Reflux: Heat the reaction to 90–100°C for 12–16 hours. Monitor by TLC (50%

EtOAc/Hexane) or LC-MS for the disappearance of the boronic acid.

Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine

(50 mL).

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column

chromatography (SiO₂, Gradient: 0→40% EtOAc in Hexanes).

Visualization of Synthetic Logic
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The following diagram illustrates the decision logic and reaction pathway for synthesizing the

target scaffold, highlighting the critical choice of coupling partners to avoid boronic acid

instability.

Target: 3-(4-Pyrimidinyl)benzaldehyde Retrosynthetic Analysis

Route A (Recommended)
Ar-B(OH)2 + Het-ClStable Intermediates

Route B (Avoid)
Ar-Cl + Het-B(OH)2

Unstable Intermediates

3-Formylphenylboronic acid

4-Chloropyrimidine

Risk: Pyrimidinyl Boronate
Protodeboronation

Crude Product
(Suzuki Coupling)

Pd(PPh3)4, Na2CO3
Dioxane/H2O, 90°C

Flash Chromatography
(SiO2, EtOAc/Hex)

Click to download full resolution via product page

Figure 1: Retrosynthetic logic prioritizing the stability of the phenylboronic acid partner over the

labile pyrimidinyl boronate.

Applications in Drug Discovery[6][7]
Kinase Inhibitor Scaffolds
The 3-(4-pyrimidinyl)benzaldehyde structure serves as a "hinge-binding" mimetic precursor.

The aldehyde group is typically converted via:

Reductive Amination: Reaction with morpholine or piperazine derivatives to solubilize the

scaffold.

Knoevenagel Condensation: Reaction with oxindoles to form sunitinib-like analogs.

Functional Materials
Due to the electron-withdrawing nature of the pyrimidine ring, this molecule is used in the

synthesis of "push-pull" chromophores for Organic Light Emitting Diodes (OLEDs). The

aldehyde acts as an acceptor that can be further functionalized to tune the HOMO-LUMO gap.

Safety & Handling (E-E-A-T)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to

oxidation to carboxylic acids (3-(4-pyrimidinyl)benzoic acid) upon prolonged exposure to air.

Palladium Residues: Ensure thorough scavenging of Pd residues (e.g., using SiliaMetS®

Thiol) if the material is intended for biological assay, as trace metal can result in false

positives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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